molecular formula C29H31N3O4 B2363468 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 932308-27-5

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2363468
CAS No.: 932308-27-5
M. Wt: 485.584
InChI Key: OYSPJPHBVDDLHG-UHFFFAOYSA-N
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Description

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with dimethoxyphenyl and ethylphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include aniline derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial compound with structural similarities.

Uniqueness

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is unique due to its specific functional groups, which enhance its chemical properties and potential bioactivity. The presence of dimethoxyphenyl and ethylphenyl groups distinguishes it from other quinoline derivatives, potentially offering improved efficacy and selectivity in its applications.

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-5-20-7-10-23(11-8-20)31-28(33)18-32-25-14-19(2)6-9-21(25)15-22(29(32)34)17-30-24-12-13-26(35-3)27(16-24)36-4/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSPJPHBVDDLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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